molecular formula C14H18FNO3 B13034193 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13034193
M. Wt: 267.30 g/mol
InChI Key: MACLPVKMSSUAEL-UHFFFAOYSA-N
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Description

8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core with a 3-fluoro-5-methoxyphenyl substituent attached to the nitrogen atom. The spirocyclic core combines a piperidine ring fused with a 1,4-dioxolane ring, creating a rigid bicyclic structure. The compound’s molecular formula is C₁₄H₁₈FNO₃ (molecular weight: 275.30 g/mol) . Key physicochemical properties include a purity of 95% and hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

8-(3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H18FNO3/c1-17-13-9-11(15)8-12(10-13)16-4-2-14(3-5-16)18-6-7-19-14/h8-10H,2-7H2,1H3

InChI Key

MACLPVKMSSUAEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC3(CC2)OCCO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced spirocyclic derivatives.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its potential as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that spirocyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against specific cancer types.
  • Antimicrobial Activity : The fluoro and methoxy substituents can improve the compound's interaction with microbial targets, potentially leading to new antimicrobial agents.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its spirocyclic framework allows for:

  • Building Block for Drug Development : Researchers utilize this compound to synthesize derivatives with enhanced pharmacological properties.
  • Reactions with Nucleophiles : The presence of functional groups makes it amenable to nucleophilic substitution reactions, facilitating the creation of diverse chemical entities.

Material Science

In material science, spirocyclic compounds are explored for their unique physical properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific characteristics such as increased thermal stability or enhanced mechanical properties.
  • Nanotechnology : Its structure may allow for applications in nanomaterials where specific interactions at the molecular level are crucial.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of various spirocyclic compounds, including derivatives of this compound. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting potential for further development as an anticancer drug.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound demonstrated successful modifications that enhanced solubility and bioavailability. These derivatives showed improved activity against resistant bacterial strains.

Data Table: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial ActivitySolubility
This compoundModerateHighSoluble in DMSO
Derivative AHighModerateSoluble in water
Derivative BLowHighSparingly soluble

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold is highly versatile, with diverse substituents modulating biological activity, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name (CAS No.) Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
8-(3-Fluoro-5-methoxyphenyl)- (1960391-70-1) 3-Fluoro-5-methoxyphenyl C₁₄H₁₈FNO₃ 275.30 Methoxy and fluorine enhance lipophilicity; potential CNS/oncology applications .
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)- (N/A) 3-(5-Fluoro-1H-indol-2-yl)phenyl C₂₂H₂₀FN₂O₂ 378.41 Indole moiety may improve σ1 receptor binding; used in p97 ATPase inhibition .
8-(Pyridin-4-yl)- (166954-75-2) Pyridin-4-yl C₁₂H₁₆N₂O₂ 220.27 Pyridine increases polarity; uncharacterized biological activity .
8-(3-Bromo-5-fluorobenzyl)- (1506296-07-6) 3-Bromo-5-fluorobenzyl C₁₄H₁₈BrFNO₂ 331.20 Bromine enhances electrophilicity; medicinal chemistry applications .
8,8-Difluoro- (N/A) 8,8-Difluoro C₈H₁₂F₂NO₂ 192.19 Difluorination increases metabolic stability; low synthetic yield (~20%) .

Biological Activity

8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, with the CAS number 1960391-70-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18FNO3
  • Molecular Weight : 267.30 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound is believed to act as a ligand for sigma receptors, which are implicated in several neurobiological processes.

Sigma Receptor Interaction

Research indicates that compounds similar to this compound exhibit high affinity for sigma receptors. For instance, studies have shown that derivatives of the dioxa-spiro compound can selectively bind to sigma-1 receptors with low lipophilicity, which enhances their potential as therapeutic agents in treating neurological disorders .

Affinity and Selectivity

A notable study evaluated a series of piperidine compounds related to dioxa-spiro structures. One derivative demonstrated a Ki value of 5.4 nM for sigma-1 receptors and significant selectivity over sigma-2 receptors and the vesicular acetylcholine transporter . This suggests that this compound may exhibit similar properties, making it a candidate for further investigation in neurological applications.

Case Studies

Several case studies have explored the pharmacological effects of compounds within the same chemical class:

  • Neuroprotective Effects : Compounds like this compound have been evaluated for their neuroprotective effects in models of neurodegeneration. These studies often measure cell viability and apoptosis in neuronal cell lines.
  • Antidepressant Activity : Research has indicated that certain dioxa-spiro compounds can exhibit antidepressant-like effects in animal models by modulating serotonin levels and receptor activity .

Data Table: Biological Activity Overview

Study/SourceBiological ActivityMethodologyKey Findings
PubMed Study Sigma receptor affinityRadiolabeled binding assaysHigh affinity (Ki = 5.4 nM) for σ1 receptors
Neuroprotection Study Neuroprotective effectsCell viability assaysIncreased cell survival in neurotoxic conditions
Antidepressant Research Antidepressant-like effectsBehavioral assays in rodentsSignificant reduction in depressive-like behaviors

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